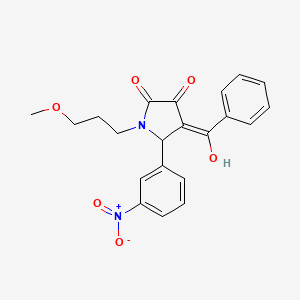![molecular formula C28H22O2S2 B5294849 2,2'-[4,4'-biphenyldiylbis(thio)]bis(1-phenylethanone)](/img/structure/B5294849.png)
2,2'-[4,4'-biphenyldiylbis(thio)]bis(1-phenylethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-[4,4'-biphenyldiylbis(thio)]bis(1-phenylethanone), commonly known as BPE, is a compound that has gained significant attention in the field of scientific research due to its unique properties. BPE is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol. This compound is widely used in various research areas, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of BPE is not well understood. However, it is believed that BPE interacts with proteins and nucleic acids through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction results in a change in the fluorescence properties of BPE, allowing it to be used as a fluorescent probe.
Biochemical and Physiological Effects
BPE has no known biochemical or physiological effects in humans. However, it has been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
BPE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, BPE has a high fluorescence quantum yield, making it an excellent fluorescent probe. However, BPE has some limitations, including its low solubility in water and its sensitivity to pH changes.
Orientations Futures
There are several future directions for the use of BPE in scientific research. One potential application is the development of new fluorescent probes for the detection of specific proteins and nucleic acids. Additionally, BPE could be used as a building block for the synthesis of new materials with unique properties. Finally, further research could be conducted to understand the mechanism of action of BPE and its potential applications in medicine and biotechnology.
Conclusion
In conclusion, BPE is a unique compound with several potential applications in scientific research. Its fluorescent properties and stability make it an excellent tool for the detection of proteins and nucleic acids. Additionally, BPE has potential applications in the development of new materials and in the field of biotechnology. Further research is needed to fully understand the mechanism of action of BPE and its potential applications.
Méthodes De Synthèse
BPE can be synthesized through the reaction of 4,4'-dibromobiphenyl with thiourea and phenacyl bromide. This reaction yields BPE as a yellow crystalline solid with a yield of approximately 70%.
Applications De Recherche Scientifique
BPE has been extensively used in scientific research due to its unique properties. This compound is used as a fluorescent probe for the detection of proteins and nucleic acids. BPE has also been used as a building block for the synthesis of various organic compounds. Additionally, BPE has been used in the development of new materials, including liquid crystals and polymers.
Propriétés
IUPAC Name |
2-[4-(4-phenacylsulfanylphenyl)phenyl]sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O2S2/c29-27(23-7-3-1-4-8-23)19-31-25-15-11-21(12-16-25)22-13-17-26(18-14-22)32-20-28(30)24-9-5-2-6-10-24/h1-18H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFQBUBYEUTXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)C3=CC=C(C=C3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(phenacylthio)biphenyl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5294767.png)

![3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5294783.png)
![1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5294791.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5294792.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294800.png)
![2-(2,5-dimethoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5294818.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5294834.png)
![3,4-dimethyl-6-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5294846.png)
![2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5294857.png)
![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294864.png)


![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B5294882.png)